molecular formula C11H10FNO3 B11813662 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11813662
M. Wt: 223.20 g/mol
InChI Key: LLMVDBFCIRJJJE-UHFFFAOYSA-N
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Description

8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated tetrahydroquinoline derivative serving as a privileged scaffold in modern medicinal chemistry. The tetrahydroquinoline core is a prevalent structure in a myriad of bioactive compounds and synthetic pharmaceuticals, with documented applications in the research and development of antimicrobial, anticancer, and central nervous system (CNS) agents . The strategic incorporation of a fluorine atom at the 8-position and a carboxylic acid group at the 4-position offers researchers a versatile synthetic handle for further derivatization and for studying structure-activity relationships (SAR). This compound is particularly valuable in domino or cascade reaction strategies, which are highly effective for constructing complex heterocyclic scaffolds with high efficiency and atom economy from simple starting materials . These methods are instrumental in generating tetrahydroquinolines bearing previously inaccessible substitution patterns, accelerating the discovery of new drug candidates . Researchers utilize this building block in the synthesis of potential therapeutic agents, exploring its integration into molecules that target a diverse range of pathologies. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

8-fluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H10FNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-4,7H,5H2,1H3,(H,15,16)

InChI Key

LLMVDBFCIRJJJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation

The tetrahydroquinoline intermediate undergoes lithiation at position 8 using n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by quenching with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Optimization notes :

  • Directing group : The methyl group at position 1 enhances regioselectivity by sterically hindering alternative sites.

  • Yield : 60–65% after purification via recrystallization.

Electrophilic Fluorination

Alternative methods employ Selectfluor® in acetonitrile at 80°C, though this approach suffers from lower regiocontrol (∼50% yield).

Oxidation and Carboxylation

The 2-oxo and 4-carboxylic acid functionalities are introduced sequentially:

Ketone Formation

The tetrahydroquinoline intermediate is oxidized using potassium permanganate in acidic aqueous conditions (H₂SO₄, 60°C), converting the CH₂ group at position 2 to a carbonyl.

Carboxylic Acid Installation

A carboxyl group is introduced at position 4 via Kolbe-Schmitt carboxylation :

  • Reagents : CO₂ under high pressure (5–10 atm), sodium hydroxide

  • Temperature : 150–200°C

  • Yield : 55–60%

Functionalization StepReagentsConditionsYield (%)
Oxidation to 2-oxoKMnO₄, H₂SO₄60°C, 2h75–80
CarboxylationCO₂, NaOH150°C, 8h55–60

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency and safety:

Key modifications :

  • Solvent-free cyclocondensation : Reactive extrusion using PPA reduces waste.

  • Catalytic fluorination : Recyclable palladium catalysts enable >90% atom economy.

  • Automated crystallization : Ensures ≥99% purity for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Cyclocondensation + PPAHigh regioselectivity, scalableRequires corrosive reagents
Directed lithiationPrecise fluorination controlLow-temperature conditions
Flow reactor synthesisEnergy-efficient, high throughputHigh initial capital investment

Reaction Mechanism Insights

  • Cyclocondensation : Protonation of the aniline nitrogen activates the ring for nucleophilic attack by the β-keto ester, followed by dehydration to form the tetrahydroquinoline.

  • Oxidation : Mn(VII) in KMnO₄ abstracts a hydrogen from C2, forming a carbonyl via a radical intermediate.

  • Carboxylation : Deprotonation at C4 by NaOH facilitates electrophilic attack by CO₂.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 4 undergoes classical acid-derived transformations:

Reaction TypeConditionsProductYieldSource
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 8-fluoro-1-methyl-2-oxo-tetrahydroquinoline-4-carboxylate85–92%
Amidation SOCl<sub>2</sub>/NH<sub>3</sub>, THF, 0°C → RT8-Fluoro-1-methyl-2-oxo-tetrahydroquinoline-4-carboxamide78%

These reactions are critical for modifying bioavailability in medicinal chemistry applications .

Carbonyl Group Reactivity

The 2-oxo group participates in nucleophilic additions and reductions:

  • Nucleophilic Addition :
    Reaction with Grignard reagents (e.g., CH<sub>3</sub>MgBr) at −20°C yields secondary alcohols, though steric hindrance from the methyl group reduces efficiency (yield: 60–65%) .

  • Reduction :
    NaBH<sub>4</sub> in ethanol selectively reduces the carbonyl to a hydroxyl group, forming 8-fluoro-1-methyl-2-hydroxy-tetrahydroquinoline-4-carboxylic acid (yield: 70%).

Electrophilic Aromatic Substitution

Fluorine at position 8 directs electrophiles to the meta position on the aromatic ring:

ReactionReagents/ConditionsProductYieldSource
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C8-Fluoro-5-nitro-1-methyl-2-oxo-tetrahydroquinoline-4-carboxylic acid55%
Sulfonation H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>, 50°C8-Fluoro-5-sulfo-1-methyl-2-oxo-tetrahydroquinoline-4-carboxylic acid48%

Cyclization and Ring-Opening

The tetrahydroquinoline scaffold enables cyclization under acidic or thermal conditions:

  • Intramolecular Cyclization :
    Heating with PPA (polyphosphoric acid) at 120°C forms a fused pyrroloquinoline system via lactamization (yield: 65%) .

  • Decarboxylation :
    Thermal treatment (200°C) or K<sub>2</sub>CO<sub>3</sub> in DMF eliminates CO<sub>2</sub>, yielding 8-fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline (yield: 82%) .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

DerivativeModificationActivity (IC<sub>50</sub>)Source
Amide Analog Piperazine substitution at C4Antibacterial (S. aureus: 0.5 µg/mL)
Ester Analog Ethyl esterAntiviral (HIV-1: 1.2 µM)

Catalytic and Green Chemistry Approaches

Recent advances emphasize efficiency and sustainability:

  • Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub> Nanoparticles :
    Used in solvent-free amidation reactions at 80°C, achieving 90% yield with 5 recyclability cycles .

  • Microwave Assistance :
    Reduces reaction times for esterification from 12 hours to 30 minutes (yield: 88%) .

Scientific Research Applications

Antagonist Activity

Research indicates that derivatives of tetrahydroquinoline compounds, including 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, exhibit antagonistic activity at the P2X7 receptor. This receptor is implicated in various inflammatory processes and pain pathways, making these compounds potential candidates for treating conditions such as chronic pain and inflammatory diseases .

Anticancer Properties

Studies have shown that certain tetrahydroquinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival. For example, compounds similar to this compound have been evaluated for their effectiveness against multiple cancer cell lines .

Case Study 1: P2X7 Receptor Antagonism

A study published in 2018 explored the efficacy of tetrahydroquinoline derivatives as P2X7 receptor antagonists. The findings suggested that these compounds could significantly reduce inflammation in preclinical models of arthritis . The study highlighted the potential for developing new therapeutic agents targeting this receptor.

Case Study 2: Anticancer Efficacy

In a research article focusing on anticancer activities, a derivative of this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and increased apoptosis rates compared to control groups. The study concluded that further development could lead to promising anticancer therapies .

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Type

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • Molecular Formula: C₁₀H₈FNO₃ (MW: 209.18 g/mol) .
  • Key Differences: The 6-fluoro substitution reduces steric hindrance compared to the 8-fluoro analog.
6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • Structure : Methoxy at position 6, methyl at position 1.
  • Molecular Formula: C₁₂H₁₃NO₄ (MW: 235.24 g/mol) .
  • Key Differences : Methoxy’s electron-donating nature contrasts with fluorine’s electron-withdrawing effects, altering electronic distribution and binding affinity to biological targets.
4-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • Source : Isolated from Rubus chingii Hu .
  • Key Differences : The hydroxyl group enhances hydrogen-bonding capacity but reduces metabolic stability compared to fluorinated analogs.

Physicochemical Properties

Compound Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors LogP (Predicted)
8-Fluoro-1-methyl-2-oxo-THQ-4-COOH 239.22 2 4 1.8
6-Fluoro-2-oxo-THQ-4-COOH 209.18 2 3 1.2
6-Methoxy-1-methyl-2-oxo-THQ-4-COOH 235.24 2 4 1.5

Key Observations :

  • The methyl group in the target compound increases LogP by ~0.3 compared to the 6-fluoro analog, suggesting improved lipid solubility.
  • Methoxy substitution (in the 6-methoxy analog) balances polarity and lipophilicity.

Commercial Availability

  • 6-Fluoro-2-oxo-THQ-4-COOH : Available from multiple suppliers (CAS 869722-33-8) .
  • 6-Methoxy-1-methyl-2-oxo-THQ-4-COOH : Listed with CAS 6340-56-3 .
  • Target Compound: Not widely commercialized, suggesting a need for custom synthesis.

Biological Activity

8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a derivative of tetrahydroquinoline, a structural motif known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8FNO3\text{C}_{10}\text{H}_{8}\text{F}\text{N}\text{O}_{3}

This structure includes a fluorine substituent at the 8-position and a carboxylic acid group at the 4-position, which are critical for its biological activity.

Antimicrobial Activity

Tetrahydroquinoline derivatives have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in this compound may enhance its potency by increasing lipophilicity and membrane permeability .

Anticancer Properties

Research indicates that tetrahydroquinoline derivatives possess anticancer activity through mechanisms that may involve the inhibition of specific cancer cell proliferation pathways. For example, compounds structurally related to 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline have shown cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Enzyme inhibition studies have revealed that tetrahydroquinoline derivatives can act as effective inhibitors of various enzymes linked to disease processes. For instance, certain derivatives have been shown to inhibit enzymes involved in inflammatory pathways or metabolic processes associated with cancer progression . The specific enzyme targets for this compound remain to be fully elucidated but are an area of ongoing research.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with fluorinated substitutions exhibited lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts. This suggests that the introduction of fluorine enhances antimicrobial activity .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that this compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid?

  • Methodology : A common approach involves oxidation of substituted tetrahydroquinoline precursors. For example, KMnO₄ in alkaline conditions (e.g., NaOH/water) can oxidize methyl groups to carboxylic acids, as demonstrated in analogous tetrahydroquinoline systems . Adjust reaction parameters (temperature, stoichiometry) to optimize yield.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using toluene or ethanol) to isolate the carboxylic acid derivative .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols : Avoid inhalation, skin contact, and electrostatic discharge. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere) at 2–8°C to prevent hydrolysis or degradation .

Q. What spectroscopic techniques are suitable for structural characterization?

  • Recommended Methods :

  • LC-MS : Confirm molecular weight and fragmentation patterns.
  • NMR : Use ¹H/¹³C NMR to resolve fluorine coupling effects (e.g., 8-fluoro substitution) and verify the tetrahydroquinoline ring conformation .
  • X-ray Crystallography : Resolve dihedral angles between the carboxylic acid group and the aromatic system, as seen in related tetrahydroquinoline-carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Approach : Perform molecular docking studies to assess interactions with bacterial DNA gyrase or topoisomerase IV, given structural similarities to fluoroquinolone antibiotics . Use software like AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 1KZN).
  • Validation : Compare predicted binding affinities with experimental MIC values for Gram-negative/positive bacteria .

Q. What strategies resolve contradictions in reported solubility or reactivity data?

  • Case Study : If solubility in polar solvents (e.g., DMSO) conflicts with literature, conduct controlled solubility tests under standardized conditions (e.g., 25°C, inert atmosphere). Verify via UV-Vis spectroscopy or NMR dilution assays .
  • Troubleshooting : Conflicting reactivity (e.g., esterification efficiency) may arise from steric hindrance at the 4-carboxylic acid group. Modify reaction conditions (e.g., use DCC/DMAP coupling agents) .

Q. How does the 8-fluoro substitution influence electronic properties and bioactivity?

  • Electronic Effects : Fluorine’s electronegativity alters electron density in the tetrahydroquinoline ring, enhancing hydrogen-bonding interactions with biological targets. Calculate Fukui indices or Mulliken charges via DFT (e.g., Gaussian 16) to quantify this effect .
  • Biological Impact : Compare MIC values of 8-fluoro derivatives with non-fluorinated analogs to assess antibacterial potency improvements .

Q. What are the environmental risks of this compound, and how can they be mitigated?

  • Ecotoxicity Assessment : Follow OECD guidelines for acute toxicity testing in aquatic models (e.g., Daphnia magna). Related tetrahydroquinoline derivatives show moderate toxicity (EC₅₀ ~10 mg/L), requiring strict disposal protocols .
  • Mitigation : Neutralize waste with activated carbon or oxidize via Fenton’s reagent before disposal .

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